molecular formula C14H13FN2O3S2 B11254844 Ethyl 2-(2-((4-fluorophenyl)thio)acetamido)thiazole-4-carboxylate

Ethyl 2-(2-((4-fluorophenyl)thio)acetamido)thiazole-4-carboxylate

Cat. No.: B11254844
M. Wt: 340.4 g/mol
InChI Key: KSUXLCYAINIOSK-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(4-fluorophenyl)sulfanyl]acetamido}-1,3-thiazole-4-carboxylate is a synthetic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

The synthesis of ethyl 2-{2-[(4-fluorophenyl)sulfanyl]acetamido}-1,3-thiazole-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting α-haloketones with thiourea under basic conditions.

    Introduction of the 4-fluorophenyl group: This step involves the nucleophilic substitution of a halogenated precursor with a 4-fluorophenyl thiol.

    Acetylation: The resulting intermediate is then acetylated to introduce the acetamido group.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Ethyl 2-{2-[(4-fluorophenyl)sulfanyl]acetamido}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the acetamido group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), bases (e.g., sodium hydroxide), and acids (e.g., hydrochloric acid). Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(4-fluorophenyl)sulfanyl]acetamido}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Ethyl 2-{2-[(4-fluorophenyl)sulfanyl]acetamido}-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:

Properties

Molecular Formula

C14H13FN2O3S2

Molecular Weight

340.4 g/mol

IUPAC Name

ethyl 2-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H13FN2O3S2/c1-2-20-13(19)11-7-22-14(16-11)17-12(18)8-21-10-5-3-9(15)4-6-10/h3-7H,2,8H2,1H3,(H,16,17,18)

InChI Key

KSUXLCYAINIOSK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CSC2=CC=C(C=C2)F

Origin of Product

United States

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